molecular formula C21H24N4O5S2 B2743306 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one CAS No. 321685-52-3

2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one

Cat. No.: B2743306
CAS No.: 321685-52-3
M. Wt: 476.57
InChI Key: GOGKCPLGPKHRJT-UHFFFAOYSA-N
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Description

2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one is a fluorenone derivative functionalized with piperazine sulfonyl groups at the 2 and 7 positions. The sulfonyl groups act as electron-withdrawing substituents, modulating the electronic properties of the fluorenone core, while the piperazine rings introduce nitrogen-rich moieties capable of hydrogen bonding and coordination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-bis(piperazin-1-ylsulfonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c26-21-19-13-15(31(27,28)24-9-5-22-6-10-24)1-3-17(19)18-4-2-16(14-20(18)21)32(29,30)25-11-7-23-8-12-25/h1-4,13-14,22-23H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGKCPLGPKHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one is a synthetic compound notable for its unique chemical structure, which features a fluorenone core with piperazine sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. Its molecular formula is C21H26N4O4S2, indicating a complex arrangement that may facilitate interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Fluorenone Core : This is achieved through standard organic synthesis techniques involving aromatic substitutions.
  • Sulfonylation : Piperazine derivatives react with a sulfonating agent to introduce sulfonamide linkages.
  • Purification : Techniques such as silica gel chromatography or recrystallization are employed to obtain high-purity products.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Key findings include:

  • Anticancer Properties : The compound has been shown to inhibit specific protein kinases involved in tumor growth. In vitro studies have demonstrated its ability to impede cancer cell proliferation by targeting pathways essential for tumor survival .
  • Antimicrobial Activity : Similar compounds with piperazine and sulfonamide linkages have exhibited antifungal and antibacterial properties, suggesting that this compound may also possess similar therapeutic potentials.

The mechanism of action for this compound involves:

  • Kinase Inhibition : The compound interacts with ATP-binding sites of kinases, forming hydrogen bonds and hydrophobic interactions that prevent substrate binding and subsequent phosphorylation events critical for cell cycle progression and survival.
  • Molecular Docking Studies : In silico modeling has shown that the compound can effectively bind to key residues within the active sites of targeted kinases, enhancing its potential as a lead molecule for further development .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals insights into its unique properties and potential applications:

Compound NameStructural FeaturesUnique Properties
4-(4-Methylpiperazin-1-yl)sulfonylphenolSulfonamide group attached to phenolic structureAntifungal activity
3-(4-Methylpiperazine-1-sulfonyl)phenylamineSimple amine substitutionKnown for anti-inflammatory effects
2-(4-Methylpiperazin-1-yl)sulfonylbenzaldehydeAldehyde functional groupExhibits antimicrobial properties

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Assays : A study reported an IC50 value for this compound in inhibiting kinase activity at concentrations ranging from 50 μM to lower thresholds, demonstrating its potency compared to standard controls like staurosporine .
  • Structural Optimization : Research focusing on lead optimization for TOPK inhibitors highlighted the symmetrical nature of this compound, which facilitates chemical synthesis and enhances its pharmacological profile .

Scientific Research Applications

Chemical Synthesis

2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can introduce functional groups that are crucial for developing more complex molecules.

Table 1: Common Reactions of this compound

Reaction TypeDescriptionExample Products
OxidationIntroduces oxygen-containing groupsSulfoxides, sulfones
ReductionRemoves functional groups or reduces bondsAmines, alcohols
SubstitutionReplaces one functional group with anotherDiverse functionalized derivatives

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its potential in targeting multidrug-resistant microorganisms and cancer cells.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be higher than 256 μg/mL for several compounds, indicating moderate activity against certain strains while lacking efficacy against Gram-negative pathogens .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural attributes allow it to interact with biological targets such as enzymes and receptors, which can modulate cellular pathways. The thiosemicarbazone moiety present in related structures has been linked to anticancer activities .

Table 2: Potential Therapeutic Applications

Application AreaPotential Uses
AntimicrobialTreatment of infections
AnticancerDevelopment of novel anticancer agents
Drug DesignPrecursor for synthesizing new drugs

Material Science

In industry, this compound can be utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics like enhanced durability or chemical resistance.

Analytical Chemistry

This compound can also play a role in analytical chemistry as a standard or reagent in various assays due to its stable structure and reactivity profile.

Comparison with Similar Compounds

Electrochemical Sensor Modifiers

Compound : 2,7-Bis(ferrocenyl ethynyl)fluoren-9-one (2,7-BFEFO)

  • Structure : Ferrocene-ethynyl groups at 2,7 positions.
  • Applications: Modified carbon paste electrodes for ascorbic acid detection (linear range: μM to mM, detection limit ~nM) . Electrocatalytic oxidation of ascorbic acid at pH 7, reducing overpotential by 200 mV and enhancing peak current .
  • Comparison: The ferrocene groups in 2,7-BFEFO act as redox mediators, enabling indirect electron transfer. In contrast, the piperazine sulfonyl groups in the target compound may enhance solubility and interfacial interactions but lack inherent redox activity.

Table 1: Electrochemical Performance Comparison

Compound Analyte Linear Range (M) Detection Limit (M) Overpotential Reduction
2,7-BFEFO Ascorbic Acid 10⁻⁶ – 10⁻³ 9.0×10⁻⁸ 200 mV
Target Compound (Inferred) N/A N/A N/A N/A
Optoelectronic Materials

Compound : 2,7-Di(2-thienyl)fluoren-9-one (DTFO)

  • Structure : Thienyl groups at 2,7 positions.
  • Applications :
    • Red-light emitter (λₑₘ = 616 nm in solution) for organic LEDs .
    • Planar conjugated structure enhances charge transport.
  • Comparison :
    • DTFO’s electron-rich thienyl groups promote π-conjugation and luminescence. The target compound’s electron-withdrawing sulfonyl groups likely quench fluorescence but could improve thermal stability.

Compound : 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one [(3-PyE)₂FO]

  • Structure : Pyridinylethynyl groups at 2,7 positions.
  • Applications :
    • Luminescent supramolecular assemblies via hydrogen bonding .
  • Comparison :
    • Pyridine’s Lewis basicity enables coordination-driven assembly, whereas the target compound’s piperazine sulfonyl groups may favor ionic or dipole interactions.
Structural Analogs in Polymer Science

Compound : Poly[(5,5′-(3,3′-di-n-octyl-2,2′-bithiophene))-alt-(2,7-fluoren-9-one)] (PDOBTF)

  • Structure: Alternating fluorenone and bithiophene units.
  • Applications :
    • Semiconductor in field-effect transistors (FETs) .
  • Comparison :
    • PDOBTF’s extended conjugation enables charge mobility. The target compound’s sulfonyl groups could introduce polar domains, affecting polymer self-assembly and conductivity.

Table 2: Structural and Functional Comparisons

Compound Type Key Substituents Primary Applications Advantages vs. Target Compound
Ferrocene-based (2,7-BFEFO) Ferrocenyl ethynyl Electrochemical sensing Inherent redox mediation
Tilorone Diethylaminoethoxy Antiviral/antitumor High lipophilicity for bioavailability
DTFO Thienyl Optoelectronics Strong luminescence
(3-PyE)₂FO Pyridinylethynyl Supramolecular chemistry Coordination-driven assembly
Target Compound Piperazin-1-ylsulfonyl Hypothetical: Catalysis, drug delivery Enhanced solubility, hydrogen bonding

Q & A

Q. What synthetic strategies are effective for preparing 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one, and how can reaction conditions be optimized?

To synthesize derivatives of fluoren-9-one, Suzuki coupling reactions have been successfully employed for introducing aryl/heteroaryl groups at the 2,7-positions of the fluorenone core . For sulfonylation, post-functionalization of pre-synthesized intermediates (e.g., 2,7-dihalofluoren-9-one) with piperazine sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route. Optimization should focus on controlling stoichiometry, reaction temperature (e.g., 80–100°C), and purification via column chromatography or recrystallization. Monitoring by TLC or HPLC ensures intermediate stability and product purity.

Q. How can X-ray crystallography and computational methods validate the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 can resolve bond lengths, angles, and supramolecular packing. For computational validation, DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and optimize geometry. Discrepancies between experimental and calculated data may indicate conformational flexibility or crystal-packing effects. Pairing crystallographic data with spectroscopic techniques (e.g., NMR, IR) ensures structural consistency .

Q. What analytical techniques are critical for assessing the thermal stability and photophysical properties of this compound?

  • Thermogravimetric analysis (TGA) determines decomposition temperatures (Td) under inert atmospheres (N₂/Ar), with heating rates of 10°C/min to mimic lab conditions .
  • UV-Vis spectroscopy (in solvents like DCM or DMF) identifies absorption maxima (λmax), while fluorescence spectroscopy quantifies quantum yields using standard references (e.g., quinine sulfate).
  • Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points) and glass transitions, critical for materials science applications.

Advanced Research Questions

Q. How can this compound be integrated into electrochemical sensors, and what metrics define its performance?

This compound’s redox-active sulfonyl/piperazine groups enable its use as a mediator in modified electrodes. For example:

  • Electrode fabrication : Mix with graphite/CNT pastes to create composite sensors .
  • Cyclic voltammetry (CV) and square-wave voltammetry (SWV) assess catalytic activity (e.g., oxidation of hydroxylamine), with key metrics including:
    • Linear dynamic range (e.g., 2.0×10<sup>−7</sup>–2.5×10<sup>−4</sup> M for hydroxylamine detection ).
    • Limit of detection (LOD) (e.g., 9.0×10<sup>−8</sup> M via SWV ).
    • pH optimization (neutral pH favored for electrocatalytic efficiency ).

Q. What methodologies elucidate the DNA-binding mechanism of 2,7-disubstituted fluoren-9-one derivatives?

  • UV-Vis titrations : Monitor hypochromism/shifts in λmax to confirm intercalation or groove binding .
  • Circular dichroism (CD) : Detect induced CD signals in DNA-drug complexes, indicating conformational changes (e.g., B-to-Z transitions).
  • Surface plasmon resonance (SPR) : Quantify binding constants (Kd) and stoichiometry (drug/base-pair ratio >1 observed in tilorone analogues ).
  • Molecular docking : Simulate binding modes using software like AutoDock, correlating with experimental ΔTm (melting temperature shifts).

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of fluoren-9-one derivatives?

  • Systematic variation : Synthesize analogues with controlled substitutions (e.g., sulfonyl vs. ethoxy groups) to isolate electronic/steric effects.
  • Multivariate analysis : Use PCA or PLS regression to correlate physicochemical descriptors (logP, polar surface area) with bioactivity (e.g., cytotoxicity, DNA affinity).
  • In vitro/in silico synergy : Validate SAR trends with both cell-based assays (e.g., IC50 in cancer lines) and computational ADMET predictions.

Q. What protocols ensure safe handling and ecotoxicological assessment of this compound in laboratory settings?

  • Acute toxicity testing : Use Dunaliella bioculata algae to determine EC50 values (e.g., 5.7 mg/L over 61 hours for fluoren-9-one ).
  • Waste disposal : Follow EPA guidelines for sulfonamide-containing compounds, avoiding release into aquatic systems.
  • PPE requirements : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure, especially during synthesis .

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